Alpha-Phosphoribosylpyrophosphoric Acid

nucleotide metabolism phosphoribosyltransferase assay anomer-specific substrate quality

Alpha-Phosphoribosylpyrophosphoric Acid, commonly referred to as 5-phosphoribosyl-1-pyrophosphate (PRPP), is the free-acid form of the ubiquitous metabolic intermediate 5-phospho-α-D-ribose 1-diphosphate. PRPP serves as the obligatory activated ribose-5-phosphate donor for all phosphoribosyltransferase (PRTase) reactions in de novo and salvage pathways of purine and pyrimidine nucleotide biosynthesis, as well as for the synthesis of histidine, tryptophan, NAD, and NADP.

Molecular Formula C5H13O14P3
Molecular Weight 390.07 g/mol
CAS No. 13270-65-0
Cat. No. B8797484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-Phosphoribosylpyrophosphoric Acid
CAS13270-65-0
Molecular FormulaC5H13O14P3
Molecular Weight390.07 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C5H13O14P3/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5-/m1/s1
InChIKeyPQGCEDQWHSBAJP-TXICZTDVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Phosphoribosylpyrophosphoric Acid (CAS 13270-65-0) – What Purchasing Scientists Must Know Before Procurement


Alpha-Phosphoribosylpyrophosphoric Acid, commonly referred to as 5-phosphoribosyl-1-pyrophosphate (PRPP), is the free-acid form of the ubiquitous metabolic intermediate 5-phospho-α-D-ribose 1-diphosphate. PRPP serves as the obligatory activated ribose-5-phosphate donor for all phosphoribosyltransferase (PRTase) reactions in de novo and salvage pathways of purine and pyrimidine nucleotide biosynthesis, as well as for the synthesis of histidine, tryptophan, NAD, and NADP [1]. The compound is biosynthesized from ATP and ribose-5-phosphate by PRPP synthetase (EC 2.7.6.1) [2]. Critically, the free-acid form (CAS 13270-65-0) is chemically labile and is rarely supplied commercially in this form; the overwhelming majority of procurement-grade material is the pentasodium salt (CAS 108321-05-7), which offers enhanced stability and solubility .

Free-acid form labile Not distributed as a viable research product; pentasodium salt is the industry-standard procurement form.
Pentasodium salt recommended Offers enhanced stability, documented solubility, and lot-specific purity certification for reproducible enzymatic workflows.
Cold-chain shipping essential Store at −20°C; avoid Mg²⁺ contamination in stock solutions to maintain substrate integrity.

Why Ribose-5-Phosphate, Carbocyclic Analogs, or Alternative Salt Forms Cannot Replace Alpha-Phosphoribosylpyrophosphoric Acid in Quantitative Biochemical Workflows


PRPP cannot be functionally replaced by its metabolic precursor ribose-5-phosphate (R5P), its anomer β-PRPP, or stable carbocyclic/phosphonate analogs for any application requiring authentic phosphoribosyltransferase activity. R5P lacks the activated pyrophosphate leaving group essential for glycosidic bond formation [1]. β-PRPP, which forms spontaneously under acidic chromatographic conditions and accumulates to ~10% of total PRPP in purine-starved Salmonella typhimurium in vivo, is not recognized as a substrate by phosphoribosyltransferases [2]. Carbocyclic cPRPP competes for binding at the catalytic site of glutamine PRPP amidotransferase but, unlike authentic PRPP, fails to promote the active enzyme conformation required for catalysis, making it a mechanistic probe rather than a functional substitute [3]. These fundamental biochemical distinctions mean that generic substitution with analogs or precursors will yield either no activity or mechanistically divergent results.

Ribose-5-phosphate lacks leaving group
Lacks the activated pyrophosphate required for glycosidic bond formation in phosphoribosyltransferase reactions.
β-PRPP is biologically inert
Not recognized as a substrate; may contaminate preparations after acidic handling, reducing effective concentration.
Carbocyclic cPRPP blocks activation
Binds the catalytic site but fails to induce active conformation; preserves inhibitor binding, yielding divergent regulatory data.

Quantitative Differentiation Evidence for Alpha-Phosphoribosylpyrophosphoric Acid Against Its Closest Analogs and Alternatives


Anomeric Identity Dictates Biological Competence: α-PRPP vs. β-PRPP

Only the α-anomer of PRPP is recognized as a substrate by phosphoribosyltransferases. The β-anomer is biologically inert yet forms as an artifactual contaminant during sample handling. In purine-starved Salmonella typhimurium, β-PRPP accumulates to 10% of the total PRPP pool in vivo [1]. Anomerization from α- to β-PRPP is induced by formic acid exposure during thin-layer chromatographic procedures, and purification of α-PRPP from cell extracts prior to plate application eliminates this artifact [1]. The detection limit for both anomers by ³²P-labeled TLC methods is 0.1 pmol, enabling quantitative discrimination for quality control [1].

Anomeric Competence
Direct comparison
α-PRPP: substrate-competent
β-PRPP: biologically inert, up to 10% pool
Anomeric purity review supports substrate quality control
β-anomer forms artifactually during formic acid chromatography
nucleotide metabolism phosphoribosyltransferase assay anomer-specific substrate quality

Chemical Stability Defines Handling Requirements: PRPP vs. Methylenebisphosphonate Analog PRPCP

The chemical lability of PRPP is a critical procurement and handling consideration. Aqueous PRPP decomposition is accelerated by Mg²⁺ by factors greater than 100-fold, and the combined action of Mg²⁺ plus imidazole increases degradation rate constants by up to 1000-fold [1]. The methylenebisphosphonate analog PRPCP is demonstrably more stable to chemical hydrolysis at pH 4, 7, and 10 at 37°C [2]. At acidic pH, PRPP cleaves to ribose 5-phosphate and inorganic pyrophosphate; at alkaline pH, particularly with divalent cations present, the pyrophosphoryl bond cleaves to yield 5-phosphoribose cyclic 1,2-phosphate [3]. C-glycosylphosphonyl PRPP analogs are reported to be 'considerably more stable than PRPP both chemically and biochemically,' with Ki/Km(PRPP) values of 16.4 and 54 against yeast orotate phosphoribosyltransferase [4].

Chemical Stability
Reported comparison
PRPP degradation >100× (Mg²⁺); 1000× (Mg²⁺+imidazole)
Stability profile informs cold-chain handling and stock preparation
Mg²⁺ contamination dramatically reduces usable concentration
chemical stability hydrolysis kinetics analog comparison assay development

Enzyme Activation Competence: Authentic PRPP vs. Carbocyclic cPRPP in Glutamine PRPP Amidotransferase

In the Escherichia coli glutamine phosphoribosylpyrophosphate amidotransferase (GPATase) system, the carbocyclic analog cPRPP (1-α-pyrophosphoryl-2-α,3-α-dihydroxy-4-β-cyclopentanemethanol-5-phosphate) binds to the catalytic C site but produces a functionally distinct outcome from authentic PRPP. Two independent lines of evidence demonstrate that cPRPP does not promote an active enzyme conformation: (i) cPRPP fails to activate the catalytic cysteine (Cys1) for reaction with glutamine; (ii) nucleotide end-product inhibitors (AMP, GMP) bind to the C site when occupied by cPRPP, whereas they exhibit low affinity for the PRPP-bound active conformation [1]. Binding of cPRPP to the allosteric site is unaffected, confirming that the catalytic-site-specific conformational change uniquely requires the ribose ring oxygen present in PRPP [1].

Enzyme Activation
Direct comparison
PRPP: activates Cys1, excludes inhibitor
cPRPP: no Cys1 activation, inhibitor binding preserved
Only authentic PRPP supports native allosteric regulation studies
Ribose ring oxygen is essential structural determinant
enzyme activation allosteric regulation carbocyclic analog GPATase mechanism

PRPP Substrate Affinity Across Phosphoribosyltransferases: The 20-Fold Km Window That Separates Normal from Pathological Activity

The intrinsic affinity of PRPP for its cognate phosphoribosyltransferases varies within a defined range across normal enzymes, establishing baseline expectations for assay performance. For E. coli quinolinate phosphoribosyltransferase, Km(PRPP) = 15.6 μM [1]. For Lactococcus lactis hetero-octameric ATP phosphoribosyltransferase, Km(PRPP) = 18.4 ± 3.5 μM with kcat = 2.7 ± 0.3 s⁻¹ [2]. For normal human hypoxanthine-guanine phosphoribosyltransferase (HPRT) in fibroblast lysates, apparent Km(PRPP) = 25 μM [3]. In stark contrast, a Kelley-Seegmiller syndrome-associated HPRT mutant exhibits apparent Km(PRPP) = 500 μM—a 20-fold reduction in affinity [3]. Mycobacterium tuberculosis quinolinate phosphoribosyltransferase displays Km(PRPP) = 390 μM and kcat = 0.14 s⁻¹, representing the upper end of physiological affinity [4].

PRTase Km Range
Cross-study
Normal HPRT Km 25 μM; mutant 500 μM (20×); range 15.6–390 μM
Effective substrate concentration must exceed enzyme-specific Km
Degraded PRPP disproportionately impacts high-Km enzymes
enzyme kinetics Km determination hypoxanthine-guanine phosphoribosyltransferase substrate affinity

PRPP Synthetase Substrate Affinity: Human vs. Bacterial Isozymes Define Species-Specific Experimental Design Requirements

PRPP synthetase (ATP:D-ribose-5-phosphate diphosphotransferase, EC 2.7.6.1) displays widely divergent substrate affinities across biological sources, with direct implications for in vitro PRPP generation systems. Human PRS isozyme 1 exhibits Km(R5P) = 52 μM and Km(ATP) = 21 μM; human PRS isozyme 2 shows Km(R5P) = 83 μM and Km(ATP) = 70 μM [1]. In contrast, Bacillus subtilis PRPP synthetase displays Km(R5P) = 480 μM and Km(ATP) = 660 μM—a 9.2-fold and 31.4-fold increase, respectively, over human PRS1 [2]. E. coli wild-type PRPP synthetase yields Km(R5P) = 45 μM and Km(ATP) = 60 μM, while a mutant E. coli enzyme shows Km(R5P) = 240 μM and Km(ATP) = 1.0 mM [3]. M. tuberculosis PRPP synthetase displays the lowest reported Km(R5P) at 8.2 μM [2].

Synthetase Km Variability
Cross-study
Human PRS1 Km(R5P) 52 μM; B. subtilis 480 μM; M. tuberculosis 8.2 μM
Coupled assay design requires species-matched synthetase kinetics
Low-Km synthetase needed for physiological R5P concentrations
PRPP synthetase isozyme specificity ribose-5-phosphate Km cross-species enzymology

Commercial Salt Form Selection: PRPP Pentasodium Salt vs. Free Acid for Reproducible Experimental Workflows

The free-acid form of PRPP (Alpha-Phosphoribosylpyrophosphoric Acid, CAS 13270-65-0) is chemically unstable and is not commercially distributed as a viable research product. The industry-standard procurement form is the pentasodium salt (CAS 108321-05-7), which provides ≥75% purity by HPLC with specifications for water content (<18% by Karl Fischer), solubility of 50 mg/mL in water (clear, colorless to faintly yellow solution), and mandated storage at −20°C [1]. Alternative vendors specify ≥75% purity with PBS solubility of 10 mg/mL at pH 7.2 . The pentasodium form enhances stability and solubility for biochemical assays and cell-free systems . Hydrate variability in the sodium salt means that lot-specific molecular weight and water content should be verified for quantitative work.

Salt Form Suitability
Supporting evidence
Pentasodium salt ≥75% HPLC 50 mg/mL solubility Free acid unavailable
Pentasodium salt is the only viable procurement form for research
Lot-specific COA essential for quantitative studies
commercial formulation salt form stability solubility specifications procurement quality control

Evidence-Anchored Application Scenarios for Alpha-Phosphoribosylpyrophosphoric Acid (PRPP) in Research and Industrial Settings


Steady-State Kinetic Characterization of Phosphoribosyltransferases Requiring Defined PRPP Substrate Quality

For accurate determination of Km, kcat, and inhibitor Ki values for any phosphoribosyltransferase, PRPP must be supplied as the pentasodium salt with verified anomeric integrity (α-PRPP only) and lot-specific purity certification. The 20-fold Km window between normal human HPRT (25 μM) and disease-associated mutant HPRT (500 μM) [1] demands that PRPP stock concentrations be precisely quantified and free of degradation products that could competitively inhibit or artifactually elevate apparent Km values. Buffer conditions must exclude free Mg²⁺ during stock preparation, as Mg²⁺ accelerates PRPP degradation >100-fold [2], and stocks should be used within 1 month when stored aliquoted at −20°C [2].

Coupled PRPP Synthetase–Phosphoribosyltransferase Assays Requiring Species-Matched Enzyme Kinetics

When designing coupled enzyme systems where PRPP synthetase generates PRPP in situ for a downstream phosphoribosyltransferase, the PRPP synthetase source must be selected based on its Km for ribose-5-phosphate. Human PRS1 (Km[R5P] = 52 μM) is kinetically matched to mammalian physiological R5P concentrations, whereas Bacillus subtilis PRPP synthetase (Km[R5P] = 480 μM) will produce negligible PRPP at sub-saturating R5P levels [3]. For assays targeting Mycobacterium tuberculosis enzymes, the organism's own PRPP synthetase (Km[R5P] = 8.2 μM) should be considered to achieve physiological product flux [3].

PRPP-Dependent Enzyme Regulation and Allosteric Communication Studies Where Analog Substitution Is Invalid

Investigations of allosteric regulation in glutamine PRPP amidotransferase or any PRPP-binding regulatory protein cannot substitute carbocyclic cPRPP for authentic PRPP. cPRPP binds the catalytic C site but fails to induce the catalytically active conformation—Cys1 is not activated and nucleotide inhibitor binding at the C site is preserved rather than excluded [4]. This directly contravenes the native regulatory mechanism and will produce spurious conclusions about inhibitor potency and allosteric communication. Only authentic PRPP produces the conformationally active enzyme state required for valid regulatory studies [4].

In Vivo PRPP Pool Quantification and Metabolic Flux Analysis Requiring Anomer-Specific Detection

Quantification of intracellular PRPP pools in bacteria or mammalian cells demands chromatographic methods capable of resolving α-PRPP from β-PRPP, as the β-anomer constitutes up to 10% of total PRPP in purine-starved S. typhimurium and forms artifactually during formic acid-based extraction [5]. TLC-based ³²P-labeled methods with 0.1 pmol detection sensitivity, combined with cell extract purification prior to plate application to prevent acid-catalyzed anomerization, are essential for obtaining accurate α-PRPP pool measurements [5]. Procurement of high-purity α-PRPP analytical standards is required for calibration.

Application
Selection Property
Validation Focus
PRTase kinetic characterization
Anomerically intact α-PRPP pentasodium salt
Lot-specific purity, Mg²⁺-free stock preparation
Coupled PRPP synthetase–PRTase assays
Species-matched PRPP synthetase enzyme source
Ribose-5-phosphate concentration compatibility
PRPP-dependent allosteric regulation studies
Authentic PRPP (not carbocyclic cPRPP)
Catalytic cysteine activation confirmation
Intracellular PRPP pool quantification
High-purity α-PRPP analytical standard
Anomer-resolved chromatographic calibration
Quote Request

Request a Quote for Alpha-Phosphoribosylpyrophosphoric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.